1-benzhydrylazetidine-2-carboxylic Acid
Overview
Description
Synthesis Analysis The synthesis of 1-benzhydrylazetidine-2-carboxylic acid derivatives involves several efficient methodologies. For instance, an efficient two-step synthesis process for 3-amino-1-benzhydrylazetidine highlights a streamlined approach using commercially available precursors, showcasing the synthetic accessibility of azetidine derivatives (Li et al., 2006). Additionally, the synthesis of a broad array of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives by microbial dihydroxylation offers insights into the versatility of synthesis methods available for carboxylic acid derivatives (Myers et al., 2001).
Molecular Structure Analysis The molecular structure and preferred three-dimensional conformation of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, a related structure, have been investigated through IR, 1H NMR, CD techniques, and DFT computational modeling. This study highlights the importance of intramolecular interactions in stabilizing specific conformations (Tomasini et al., 2003).
Chemical Reactions and Properties The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts provides unique synthetic access to α-arylazetidine-2-carboxylic acid esters, demonstrating the reactive versatility of azetidine derivatives (Tayama et al., 2017).
Physical Properties Analysis The physical properties of azetidine derivatives can vary significantly based on their structure and substituents. Studies on related compounds, such as 1H-Benzimidazole-2-carboxylic acid, which crystallizes as a mono-hydrate and exists in a zwitterionic form, offer insights into the physical properties of nitrogen-containing heterocycles and their interaction with water molecules (Krawczyk et al., 2005).
Scientific Research Applications
Understanding Microbial Mechanisms : This compound contributes to understanding the molecular mechanisms underlying adaptation to weak acid stress in microbes. This research impacts diverse fields such as Medicine, Health, Food Safety, and the Environment (Mira & Teixeira, 2013).
Chemical Synthesis : It is used in the generation of benzo[b]furan-3-carboxylic acids through Pd(II)-mediated cascade carboxylative annulation (Liao, Smith, Fathi, & Yang, 2005), and in the synthesis of non-proteinogenic sterically hindered α-amino acids (Kimpe, Boeykens, & Tourwé, 1998).
Inhibiting Bacterial Beta-lactamases : It serves as a potent inhibitor of various bacterial beta-lactamases, which has implications in combating antibiotic resistance (Micetich et al., 1987).
Protein and Polypeptide Research : Incorporating azetidine-2-carboxylic acid into proline polypeptides can influence the secondary and tertiary structure of proteins and polypeptides (Tsai, Overberger, & Zand, 1990).
Biological Activities : 1-benzofuran-2-carboxylic acid has been shown to have inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Template for Various Applications : The benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers are considered a robust template for a variety of applications (Tomasini et al., 2003).
Understanding Decarboxylation-Related Reactions : Microwave-assisted protodecarboxylation and decarboxylative iodination of aromatic carboxylic acids aid in the understanding of decarboxylation-related coupling reactions and the synthesis of regioselective compounds for chemical, biological, and medicinal research (Zhan & Li, 2017).
Antibacterial Activity : Synthesized compounds exhibit good to moderate antibacterial activity against various bacteria (Chavan & Pai, 2007).
Bioconjugation : EDC can form amides with carboxylic acids and amines in aqueous media, potentially useful for bioconjugation (Nakajima & Ikada, 1995).
Aldehyde Production : CAR, a carboxylic acid reductase from Nocardia, reduces carboxylic acids to their corresponding aldehydes (He et al., 2004).
Synthesis of 1-alkyl-2-carboazetidines : These compounds can be synthesized using organolithium reagents, showing conformational isomerism and infrared carbonyl stretching frequencies (Cromwell et al., 1980).
Process Improvement : An improved process for 1-benzhydrylazetidin-3-ol synthesis allows for effective production and high purity (Reddy et al., 2010).
Route to (S)-Azetidine-2-carboxylic Acid : Establishes an efficient route to this compound via malonic ester intermediates (Futamura et al., 2005).
Ozone-Mediated Cleavage : Offers a new deprotection strategy for aziridinyl esters (Patwardhan et al., 2005).
One-Carbon Homologation : Provides a safe alternative to the Arndt--Eistert reaction for converting carboxylic acids into homologated acids or esters (Katritzky et al., 2001).
Tripodal Pseudopeptide Ligands : These can form coordination polymers with zinc salts, modeling carbonic anhydrase (Gelinsky, Vogler, & Vahrenkamp, 2002).
Sommelet-Hauser Rearrangement : Provides unique synthetic access to α-aryl amino acid derivatives (Tayama, Watanabe, & Sotome, 2017).
properties
IUPAC Name |
1-benzhydrylazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-11-12-18(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLYVGBEYKTNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432626 | |
Record name | 1-benzhydrylazetidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydrylazetidine-2-carboxylic Acid | |
CAS RN |
65219-11-6 | |
Record name | 1-benzhydrylazetidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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